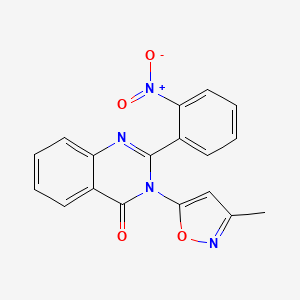
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core and introduce the isoxazolyl and nitrophenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Its biological activity may be explored for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine: The compound may be investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- include other quinazolinone derivatives with different substituents. Examples include:
- 4(3H)-Quinazolinone, 2-phenyl-
- 4(3H)-Quinazolinone, 3-(4-methyl-5-isoxazolyl)-2-(2-nitrophenyl)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives
Propiedades
Número CAS |
90059-41-9 |
|---|---|
Fórmula molecular |
C18H12N4O4 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
3-(3-methyl-1,2-oxazol-5-yl)-2-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H12N4O4/c1-11-10-16(26-20-11)21-17(13-7-3-5-9-15(13)22(24)25)19-14-8-4-2-6-12(14)18(21)23/h2-10H,1H3 |
Clave InChI |
ASGVSNSTGPPLFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
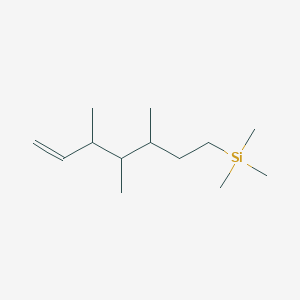

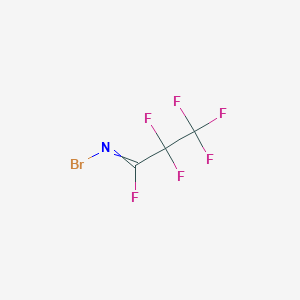
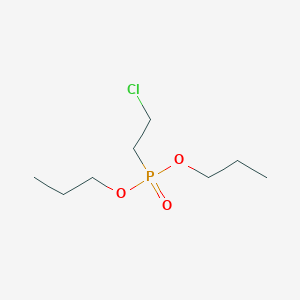
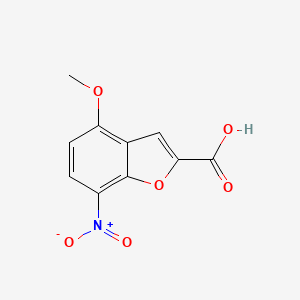
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
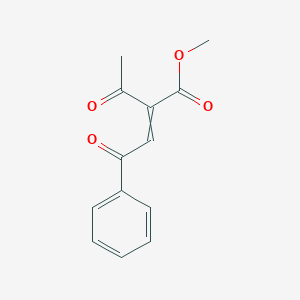
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)


